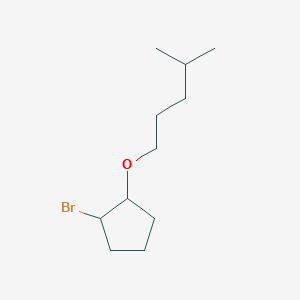
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 4-amino-1H-pyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature. The product is then purified through filtration and recrystallization to obtain a high yield of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
4-Amino-1H-pyrazole: A simpler analog with similar biological activities.
2,2-Dimethylpentanenitrile: Shares the nitrile functional group but lacks the pyrazole ring.
3-(Phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Another pyrazole derivative with different substituents.
Uniqueness
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is unique due to its specific combination of a pyrazole ring and a nitrile group, which imparts distinct chemical and biological properties
特性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
5-(4-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3 |
InChIキー |
IDELLMJPKUBYFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCN1C=C(C=N1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)


![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

